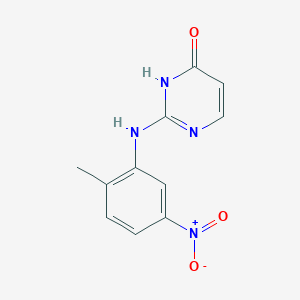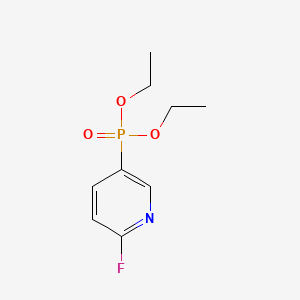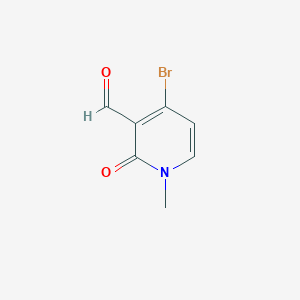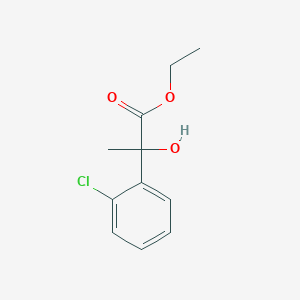
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two fluorine atoms on the phenyl ring, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-methanol.
Substitution: 5-Iodo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological context and the specific enzyme being targeted .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: Another imidazole derivative with similar structural features.
1,2-Disubstituted-4,5-diphenyl-1H-imidazole: Known for its antitumor potential.
Uniqueness
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H5BrF2N2O |
|---|---|
Peso molecular |
287.06 g/mol |
Nombre IUPAC |
5-bromo-4-(2,4-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
Clave InChI |
PDTUFOLVEWREIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)



![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)






